4-Ethynyl-benzeneacetic acid Methyl ester, with the chemical formula C₁₄H₁₂O₂ and CAS number 154498-13-2, is an organic compound characterized by its unique structure that includes an ethynyl group attached to a benzene ring and an acetic acid methyl ester functional group. This compound appears as a colorless to pale yellow liquid and is known for its distinct aromatic properties. It is primarily utilized in organic synthesis and serves as an important intermediate in the production of various pharmaceuticals and agrochemicals .
4-Ethynyl-benzeneacetic acid methyl ester, also known as Methyl 4-ethynylbenzoate, is an organic molecule with the chemical formula C₁₁H₁₀O₂. It is a type of aromatic compound containing a benzene ring with an ethynyl group (a carbon-carbon triple bond) attached at the fourth position and a methyl ester group attached to the acetic acid side chain. Source: Fisher Scientific
Due to its specific structure, 4-Ethynyl-benzeneacetic acid methyl ester has potential applications in various scientific research fields. Here are some areas of exploration:
These reactions highlight its versatility as a building block in organic chemistry .
Research indicates that 4-Ethynyl-benzeneacetic acid Methyl ester exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential anti-inflammatory and analgesic properties. The compound's structural features may contribute to its ability to interact with specific biological targets, although detailed mechanisms of action are still under investigation. Its derivatives have shown promise in inhibiting certain enzymes related to inflammatory pathways .
Several methods exist for synthesizing 4-Ethynyl-benzeneacetic acid Methyl ester:
The primary applications of 4-Ethynyl-benzeneacetic acid Methyl ester include:
Interaction studies involving 4-Ethynyl-benzeneacetic acid Methyl ester focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with cyclooxygenase enzymes, which are critical in inflammatory processes. Additionally, its derivatives have been evaluated for their effects on cell signaling pathways associated with pain and inflammation. Further research is required to elucidate these interactions fully and understand their implications for therapeutic applications .
Several compounds share structural similarities with 4-Ethynyl-benzeneacetic acid Methyl ester, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 4-ethynylbenzoate | Ester | Used primarily as a pharmaceutical intermediate |
Ethynylbenzoic Acid | Carboxylic Acid | Lacks methyl ester functionality |
Phenylacetylene | Alkyne | Simple structure without acetic acid moiety |
4-Ethynyl-benzeneacetic acid Methyl ester stands out due to its combination of both ethynyl and acetic acid functionalities, providing versatility in synthetic applications not found in simpler analogs like phenylacetylene or ethynylbenzoic acid. Its specific biological activities also differentiate it from similar compounds, making it a valuable target for pharmaceutical research .